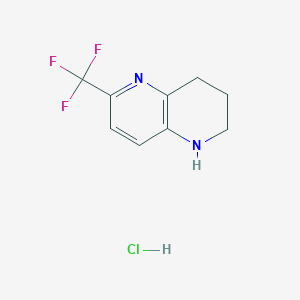

N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide

Vue d'ensemble

Description

The compound “N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a bromo group at the 5-position and a methoxy group at the 2-position. The nitrogen of the pyridine ring is also bonded to a trifluoroacetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, which imparts aromaticity and contributes to the compound’s stability. The electronegative atoms (oxygen in the methoxy group, nitrogen in the trifluoroacetamide group, and bromine) would create regions of high electron density, which could be involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and trifluoroacetamide groups could increase its density and boiling point compared to a simple pyridine .Applications De Recherche Scientifique

Brominated Flame Retardants

Novel Brominated Flame Retardants - A review focused on the occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, consumer goods, and food. This review highlights the need for more research on their occurrence, environmental fate, and toxicity due to the increasing application of NBFRs. Large knowledge gaps exist for many NBFRs not included in monitoring programs, indicating the need for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental Toxicology of Brominated Compounds

Polybrominated Dibenzo-p-dioxins and Dibenzofurans - This literature review and health assessment detail the occurrence and toxicological impacts of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). These compounds are trace contaminants in brominated flame retardants and produced during combustion. The biological effects of PBDDs and PBDFs are similar to those of their chlorinated analogs, inducing various toxicities in animals and potentially humans (Mennear & Lee, 1994).

Environmental Concentrations and Toxicology

Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol (TBP) - This review summarizes studies on 2,4,6-tribromophenol, a widely produced brominated phenol, from an environmental perspective. It covers concentrations in the environment, toxicokinetics, toxicodynamics, and highlights gaps in current knowledge about this chemical. Due to its many sources, 2,4,6-tribromophenol is found ubiquitously in the environment, yet much is unknown about its toxicokinetics and toxicodynamics (Koch & Sures, 2018).

Mécanisme D'action

Target of Action

It is known to inhibit several cytochrome p450 enzymes, including cyp1a2, cyp2c19, and cyp2c9 . These enzymes play crucial roles in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

The compound interacts with its targets, the cytochrome P450 enzymes, by binding to their active sites. This binding inhibits the enzymatic activity, leading to changes in the metabolic processes that these enzymes are involved in

Biochemical Pathways

The inhibition of the cytochrome P450 enzymes affects various biochemical pathways. These enzymes are involved in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs, toxins, and hormones. Therefore, the inhibition of these enzymes can have wide-ranging effects on the body’s biochemistry .

Pharmacokinetics

The compound has high gastrointestinal absorption, indicating good oral bioavailability . It has a moderate lipophilicity, with a consensus Log Po/w of 2.9 .

Result of Action

Given its inhibitory effects on several cytochrome p450 enzymes, it can be inferred that the compound could potentially affect the metabolism of other drugs and endogenous compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other drugs can influence the action, efficacy, and stability of the compound. For instance, the presence of other drugs that are substrates or inhibitors of the same cytochrome P450 enzymes could affect the compound’s efficacy . .

Propriétés

IUPAC Name |

N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3N2O2/c1-16-6-5(2-4(9)3-13-6)14-7(15)8(10,11)12/h2-3H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHSVAVVOOMHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401192234 | |

| Record name | N-(5-Bromo-2-methoxy-3-pyridinyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401192234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1425334-90-2 | |

| Record name | N-(5-Bromo-2-methoxy-3-pyridinyl)-2,2,2-trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1425334-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromo-2-methoxy-3-pyridinyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401192234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

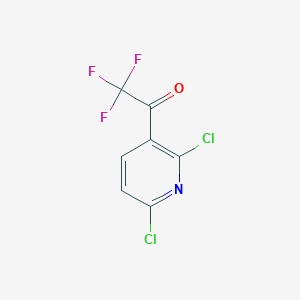

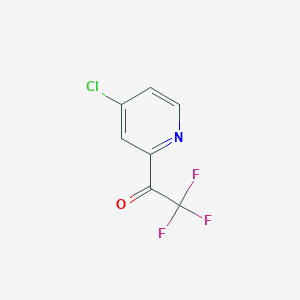

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.